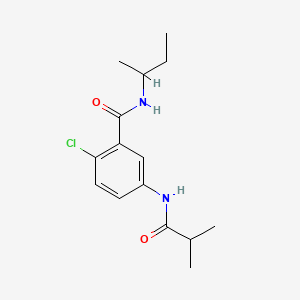![molecular formula C19H18N2O4S B13369558 N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a methoxy group, a naphthylsulfonyl group, and an acetamide group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide typically involves the following steps:
Formation of the Naphthylsulfonyl Intermediate: The initial step involves the sulfonylation of 2-naphthylamine with a suitable sulfonyl chloride under basic conditions to form the naphthylsulfonyl intermediate.
Coupling with Methoxyphenylamine: The naphthylsulfonyl intermediate is then coupled with 2-methoxy-4-aminophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is a target for anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies related to its antimicrobial and anticancer activities, particularly against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). The compound binds to the active site of DHFR, inhibiting its activity and thereby disrupting the folate pathway, which is essential for DNA synthesis and cell proliferation . This inhibition leads to the suppression of cancer cell growth and exhibits antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthylsulfonyl group enhances its binding affinity to certain enzymes, making it a potent inhibitor compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H18N2O4S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[2-methoxy-4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O4S/c1-13(22)20-18-10-8-16(12-19(18)25-2)21-26(23,24)17-9-7-14-5-3-4-6-15(14)11-17/h3-12,21H,1-2H3,(H,20,22) |
Clé InChI |
SMMZUNUGCCWODW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


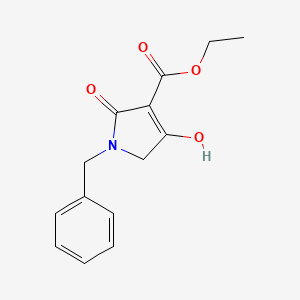
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369490.png)
![4-(4-ethylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13369492.png)
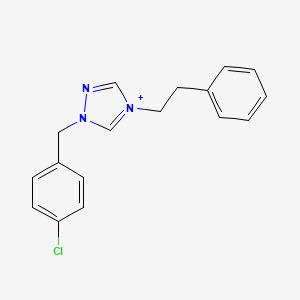
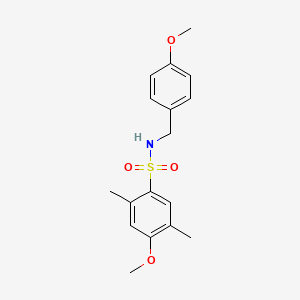

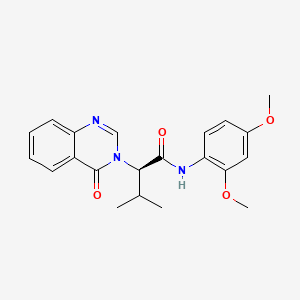
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
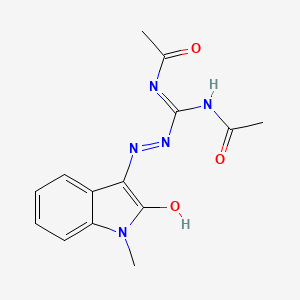
![5-benzyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369564.png)
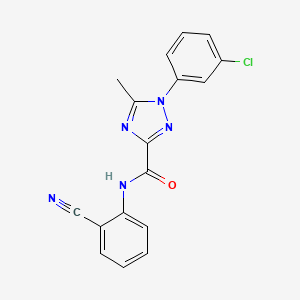
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)
